5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
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Overview
Description
Isoquinolinedione is an organic compound that belongs to the class of heterocyclic compounds known as isoquinolines. These compounds are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. Isoquinolinedione is notable for its presence in various bioactive compounds and natural products, exhibiting a broad array of biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolinedione can be synthesized through several methods. One efficient protocol involves the Rhodium(III)-catalyzed C–H activation/annulation/decarboxylation of N-tosylbenzamides with diazo compounds . This method allows for the construction of isoquinolinedione scaffolds with high efficiency. Another method includes the palladium-catalyzed asymmetric allylic alkylation of isoquinolinedione derivatives, which is used to prepare quaternary carbon stereocenters .
Industrial Production Methods: Industrial production of isoquinolinedione often relies on scalable and cost-effective synthetic routes. The Rhodium(III)-catalyzed method mentioned above is particularly advantageous due to its operational convenience and atom-economical nature .
Chemical Reactions Analysis
Types of Reactions: Isoquinolinedione undergoes various chemical reactions, including:
Oxidation: Isoquinolinedione can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert isoquinolinedione into tetrahydroisoquinoline derivatives.
Substitution: Palladium-catalyzed coupling reactions with aryl halides can produce 4-aryl isoquinolinedione derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and aryl halides are typically employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-aryl isoquinolinedione derivatives.
Scientific Research Applications
Isoquinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: Isoquinolinedione is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
- Quinolinedione
- Isocoumarin
- Tetrahydroisoquinoline derivatives
Biological Activity
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of C11H11N1O3 and a molecular weight of approximately 205.16 g/mol. Its structure includes a fused isoquinoline and dione moiety, with a methoxy group at the 5-position and a methyl group at the 6-position. These structural features contribute to its unique chemical properties and biological activities.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . It has been evaluated against various cancer cell lines, showing efficacy in inhibiting cell proliferation.
Case Studies and Findings
- Anticancer Efficacy : A study reported that derivatives of isoquinoline-5,8-dione exhibited IC50 values ranging from 0.59 to 1.52 µM against specific cancer cell lines (HeLeS3 and KB-vin). The compound's mechanism involves inducing apoptosis through the modulation of Bcl-2 and Bax proteins .
- Selective Activity : Another research highlighted that a glycoconjugate derived from isoquinoline-5,8-dione demonstrated selective activity against H1299 lung cancer cells, outperforming standard chemotherapeutic agents like vinorelbine tartrate .
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown promising antimicrobial effects .
Antimicrobial Studies
- Broad Spectrum Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity with minimum inhibitory concentration (MIC) values as low as 1–2 µg/mL against resistant strains .
- Mechanism of Action : The antimicrobial activity is attributed to the quinonoid ring structure, which is essential for binding to bacterial targets and disrupting their metabolic processes .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in cancer metabolism and proliferation pathways. Preliminary studies suggest that it may inhibit key enzymes that facilitate tumor growth .
- Induction of Apoptosis : In cancer cells, it induces apoptosis by modulating apoptotic pathways, specifically by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methoxy-6-methylisoquinoline | Lacks dione functionality | Primarily studied for neuroprotective effects |
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline | Contains cyano group instead of dione | Exhibits different biological activities |
Mimocine | More complex structure with additional rings | Known for broad-spectrum antimicrobial properties |
The distinct combination of methoxy and methyl groups along with the dione functionality in this compound influences its reactivity and biological profile compared to these similar compounds .
Properties
CAS No. |
121070-04-0 |
---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-hydroxy-5-methoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3 |
InChI Key |
PUFUORRKKCDXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=O)C2=C1C=CN=C2)O |
Origin of Product |
United States |
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